3-Bromobenzyl-guanidine hemisulfate
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Overview
Description
3-Bromobenzyl-guanidine hemisulfate is a chemical compound with the molecular formula C8H10BrN3·0.5H2SO4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromobenzyl group attached to a guanidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-guanidine hemisulfate typically involves the guanylation of 3-bromobenzylamine with a suitable guanidine precursor. One common method is the reaction of 3-bromobenzylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate under mild conditions in water . Another approach involves the use of carbamoyl isothiocyanates as starting materials, which react with amines to form guanidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl-guanidine hemisulfate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The guanidine moiety can participate in redox reactions, altering its oxidation state and forming new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl-guanidine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the guanidine moiety, depending on the specific reaction conditions.
Scientific Research Applications
3-Bromobenzyl-guanidine hemisulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as an antiproliferative and proapoptotic agent in cancer research
Properties
Molecular Formula |
C16H22Br2N6O4S |
---|---|
Molecular Weight |
554.3 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C8H10BrN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |
InChI Key |
XSQAXAFTHFSOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=C(N)N.C1=CC(=CC(=C1)Br)CN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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